molecular formula C11H14ClN5O B1428178 N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride CAS No. 1401426-02-5

N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride

Cat. No.: B1428178
CAS No.: 1401426-02-5
M. Wt: 267.71 g/mol
InChI Key: IPIPONIBOPJLDE-UHFFFAOYSA-N
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Description

Structural Overview and Significance in Heterocyclic Chemistry

N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride embodies the fundamental principles of heterocyclic chemistry through its sophisticated molecular architecture that combines multiple functional elements into a unified structure. The compound features a central 1,2,4-triazole heterocycle, which serves as the primary scaffold connecting the aminoethyl substituent and the benzamide functionality. This triazole core represents one of the most significant five-membered nitrogen-containing heterocycles in contemporary chemistry, characterized by its unique arrangement of two carbon atoms and three nitrogen atoms within the ring system.

The 1,2,4-triazole nucleus within this compound demonstrates the characteristic planar geometry typical of aromatic heterocycles, with carbon-nitrogen and nitrogen-nitrogen bond distances falling within the narrow range of 132 to 136 picometers, consistent with established aromaticity patterns. This structural feature contributes significantly to the compound's stability and reactivity profile. The triazole ring exhibits amphoteric behavior, demonstrating susceptibility to both nitrogen-protonation and deprotonation in aqueous solutions, with documented pKa values that reflect its chemical versatility.

The benzamide component of the molecule contributes additional structural complexity through its aromatic benzene ring connected to an amide functional group. This arrangement provides multiple sites for intermolecular interactions, including hydrogen bonding capabilities through the amide nitrogen and carbonyl oxygen. The aminoethyl substituent attached to the triazole ring further enhances the compound's capacity for biological interactions by introducing a flexible alkyl chain terminating in a primary amine group.

Structural Component Chemical Feature Functional Significance
1,2,4-Triazole ring Five-membered aromatic heterocycle Central scaffold providing stability and hydrogen bonding sites
Aminoethyl substituent Two-carbon alkyl chain with terminal amine Flexibility and additional hydrogen bonding capability
Benzamide moiety Aromatic ring with amide linkage Hydrophobic interactions and hydrogen bonding
Hydrochloride salt Ionic form with chloride counter-ion Enhanced water solubility and crystalline stability

The significance of this structural arrangement extends beyond mere molecular complexity to encompass fundamental principles of medicinal chemistry and drug design. The triazole ring system serves as a bioisostere for other heterocyclic systems, particularly oxadiazole nuclei, where the oxygen atom replacement with nitrogen provides altered electronic properties while maintaining similar spatial requirements. This bioisosteric relationship has proven valuable in pharmaceutical development, as triazole-containing compounds often exhibit improved metabolic stability and altered pharmacokinetic profiles compared to their oxygen-containing analogs.

Historical Development of Triazole Chemistry

The historical evolution of triazole chemistry provides essential context for understanding the significance of this compound within the broader landscape of heterocyclic research. The foundational work in triazole synthesis emerged during the late nineteenth and early twentieth centuries, with the development of classical synthetic methodologies that established the fundamental approaches to triazole ring formation.

The Einhorn-Brunner reaction and the Pellizzari reaction represent two of the most historically significant synthetic approaches to 1,2,4-triazole derivatives. These classical methods involved the condensation of hydrazines with various carbonyl-containing compounds, establishing the basic principles that continue to influence modern triazole synthesis. The Einhorn-Brunner reaction specifically demonstrated the utility of combining hydrazines or monosubstituted hydrazines with diacylamines in the presence of weak acids, providing a reliable route to triazole ring systems.

Progressive developments in triazole chemistry during the mid-twentieth century focused on expanding the scope of substitution patterns and improving synthetic efficiency. The recognition that 1,2,4-triazoles could exist in multiple tautomeric forms, specifically the 1H-form and 4H-form, led to detailed investigations of their electronic properties and structural preferences. Computational studies eventually established that the 1H tautomer represents the energetically preferred form, providing important insights into the electronic distribution within the triazole ring system.

The emergence of microwave-assisted synthetic techniques in the late twentieth and early twenty-first centuries revolutionized triazole synthesis, offering improved yields, reduced reaction times, and enhanced selectivity compared to conventional heating methods. These technological advances proved particularly valuable for the synthesis of complex triazole derivatives, including compounds with multiple functional groups such as this compound.

Contemporary triazole chemistry has been further enhanced by the development of click chemistry methodologies, particularly copper-catalyzed azide-alkyne cycloaddition reactions, which have provided new avenues for triazole synthesis and functionalization. However, these modern approaches primarily focus on 1,2,3-triazole formation rather than the 1,2,4-triazole system present in the compound under discussion.

Position of the Compound within Triazole-Based Research Frameworks

This compound occupies a distinctive position within contemporary triazole-based research frameworks, representing the intersection of heterocyclic chemistry, medicinal chemistry, and chemical biology. The compound exemplifies the modern approach to drug discovery, where complex heterocyclic scaffolds serve as platforms for developing biologically active molecules with specific therapeutic targets.

Within the broader context of triazole research, this compound represents an evolution from simple triazole derivatives to more sophisticated multifunctional molecules that incorporate multiple pharmacophoric elements. The integration of the benzamide functionality with the triazole core reflects the contemporary understanding that optimal biological activity often requires the combination of complementary structural features that can engage different aspects of target protein binding sites.

The compound's position within anticancer research frameworks demonstrates the ongoing importance of triazole-containing molecules in oncology drug discovery. Recent studies have established that triazole derivatives can exhibit significant antiproliferative activities against various cancer cell lines, with mechanisms involving enzyme inhibition and disruption of cellular signaling pathways. The specific structural features of this compound, including its aminoethyl substituent and benzamide moiety, position it within this active research area.

Research Framework Compound Classification Investigational Focus
Anticancer Drug Discovery Heterocyclic antiproliferative agent Cell cycle inhibition and apoptosis induction
Enzyme Inhibition Studies Multi-target inhibitor candidate Specific enzyme pathway modulation
Structure-Activity Relationship Research Lead compound for optimization Molecular modification and activity enhancement
Chemical Biology Applications Molecular probe development Target identification and validation

The compound's role in enzyme inhibition research represents another significant aspect of its position within triazole-based frameworks. Triazole-containing molecules have demonstrated remarkable versatility as enzyme inhibitors, with documented activities against kinases, proteases, and other therapeutically relevant targets. The specific structural arrangement in this compound provides multiple interaction points that can engage enzyme active sites through hydrogen bonding, hydrophobic interactions, and metal coordination.

Research Significance and Scientific Relevance

The research significance of this compound extends across multiple dimensions of contemporary chemical and biological research, establishing its relevance in both fundamental studies and applied investigations. The compound's unique structural features have positioned it as a valuable tool for understanding structure-activity relationships in heterocyclic chemistry and for exploring new therapeutic modalities in drug discovery research.

From a fundamental chemistry perspective, the compound serves as an important representative of modern heterocyclic design principles, demonstrating how multiple functional groups can be integrated into a single molecular framework to achieve enhanced biological activity. The triazole ring system provides a stable, aromatic platform that can accommodate various substituents while maintaining its core electronic properties. The physicochemical characteristics of triazole derivatives, including their weak basicity, variable dipole moments, and significant hydrogen bond acceptor and donor capabilities, make them particularly valuable for drug-target interactions.

The biological significance of this compound has been established through investigations of its antiproliferative activities against various cancer cell lines. Research has demonstrated that triazole-containing compounds can interfere with critical cellular pathways involved in cancer progression, including those regulating cell cycle progression, apoptosis, and DNA repair mechanisms. The specific structural features of this compound, particularly its aminoethyl substituent and benzamide functionality, contribute to its ability to engage multiple biological targets simultaneously.

The compound's relevance in medicinal chemistry research stems from its representation of modern approaches to drug design that emphasize the importance of metabolic stability, improved pharmacokinetic properties, and reduced toxicity profiles. Triazole derivatives generally exhibit enhanced metabolic stability compared to other heterocyclic systems, making them attractive candidates for pharmaceutical development. The nitrogen-rich structure of the triazole ring contributes to improved water solubility while maintaining appropriate lipophilicity for biological activity.

Research Domain Significance Key Findings
Structural Chemistry Heterocyclic design principles Integration of multiple functional groups in stable framework
Biological Activity Antiproliferative properties Activity against cancer cell lines through multiple mechanisms
Medicinal Chemistry Lead compound development Enhanced stability and favorable pharmacokinetic profile
Chemical Biology Molecular tool development Multi-target engagement and pathway modulation

Contemporary research investigations have revealed that this compound demonstrates selectivity for certain biological targets, suggesting potential applications in precision medicine approaches where specific pathway modulation is desired. The compound's ability to reduce nicotinamide adenine dinucleotide phosphate levels in cells represents a novel mechanism that could be exploited for therapeutic applications in diseases characterized by dysregulated cellular metabolism.

Properties

IUPAC Name

N-[5-(2-aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O.ClH/c12-7-6-9-13-11(16-15-9)14-10(17)8-4-2-1-3-5-8;/h1-5H,6-7,12H2,(H2,13,14,15,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIPONIBOPJLDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NNC(=N2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₄ClN₅O, with a molecular weight of 267.71 g/mol. The compound consists of a benzamide moiety linked to a 1H-1,2,4-triazole ring that is substituted with an aminoethyl group. This structural configuration is significant for its biological interactions and pharmacological potential .

Biological Activities

This compound exhibits a range of biological activities that are of interest for therapeutic applications:

  • Anticancer Activity : Preliminary studies indicate that compounds with similar triazole structures can inhibit various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range against human colon adenocarcinoma and other cancer types .
  • Antifungal Properties : The triazole ring is known for its antifungal activity. Compounds within this class often act by inhibiting fungal sterol synthesis, making them valuable in treating fungal infections .
  • Inhibitory Potency : Research has demonstrated that related compounds can inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs), which are implicated in cancer progression and other diseases .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of the Triazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Benzamide Coupling : The triazole intermediate is then coupled with benzoyl chloride or an equivalent to form the final product.

Modern synthetic techniques such as microwave-assisted synthesis may be employed to enhance yields and reduce reaction times .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is insightful:

Compound NameStructure CharacteristicsBiological ActivityUnique Features
5-Amino-1H-1,2,4-triazoleContains a triazole ringAntifungal propertiesSimpler structure without benzamide
Benzamide DerivativesBenzamide coreAnticancer activityVaries widely based on substituents
1H-Indole DerivativesIndole ring systemNeuroprotective effectsDifferent heterocyclic framework

This table illustrates the diversity within the triazole and benzamide classes while showcasing the unique attributes of this compound.

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • Cancer Cell Line Studies : Research involving various human cancer cell lines demonstrated significant antiproliferative effects attributed to the compound's ability to target specific cellular pathways involved in tumor growth .
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound could inhibit HDACs and CAs effectively, suggesting its potential as a therapeutic agent in cancer treatment and other diseases related to enzyme dysregulation .
  • Mechanistic Insights : Studies have explored the mechanism by which related compounds reduce NADPH levels in cells, leading to destabilization of critical enzymes involved in cell proliferation .

Scientific Research Applications

Biological Activities

N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride has demonstrated various biological activities:

Antimicrobial Activity

Research indicates that compounds with similar triazole structures exhibit antimicrobial properties against a range of pathogens. The compound's activity can be evaluated against:

  • Gram-positive bacteria
  • Gram-negative bacteria
  • Fungal species

In vitro studies have shown that derivatives of triazole compounds often possess significant antimicrobial effects, making them potential candidates for developing new antibiotics .

Anticancer Potential

The compound has shown promise in anticancer research. Studies involving derivatives of triazole have indicated:

  • Inhibition of cancer cell proliferation.
  • Selective cytotoxicity towards cancer cells over normal cells.

For example, certain derivatives have been tested against human colorectal carcinoma cell lines (HCT116), displaying IC50 values that suggest potent anticancer activity .

Case Studies

Several studies have documented the effectiveness of this compound in various applications:

Antimicrobial Study

A study evaluated the antimicrobial efficacy of synthesized derivatives against multiple bacterial strains using minimum inhibitory concentration (MIC) assays. Results indicated significant activity against both Gram-positive and Gram-negative bacteria .

Anticancer Evaluation

In another study focusing on anticancer properties, several derivatives were tested against HCT116 cell lines. Compounds showed IC50 values lower than standard treatments like 5-fluorouracil (5-FU), suggesting their potential as effective anticancer agents .

Comparison with Similar Compounds

Structural Features

Key Structural Elements :

  • Core : Benzamide group linked to heterocyclic rings.
  • Substituents : Varied functional groups (e.g., triazole, thiazole, alkyl chains) influence physicochemical properties.
Compound Name Core Structure Key Substituents Salt Form Molecular Weight (g/mol)
N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride Benzamide + 1,2,4-triazole 2-Aminoethyl, HCl Hydrochloride Not reported
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide 3-Methylbenzoyl, N,O-bidentate directing group None Not reported
N-(3-Aminopropyl)-... benzamide hydrochloride (AMTB, ) Benzamide 3-Aminopropyl, thienylmethyl, HCl Hydrochloride Not reported
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Benzamide + thiazole 5-Chloro, 2,4-difluoro None 288.68
3-(((3S,5S)-3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(5-(p-tolyl)-4H-1,2,4-triazol-3-yl)benzamide () Benzamide + 1,2,4-triazole Piperidinylsulfonyl, p-tolyl None 453.56

Structural Insights :

  • The main compound’s 1,2,4-triazole ring and aminoethyl group distinguish it from thiazole-based analogs () or simpler benzamides ().
  • Hydrochloride salts (main compound and AMTB) improve aqueous solubility, critical for bioavailability .

Application Insights :

  • The main compound’s triazole-amine system may facilitate interactions with biological targets via hydrogen bonding, akin to ’s thiazole derivative .
  • Hydrophobic substituents (e.g., p-tolyl in ) enhance membrane permeability, while polar groups (e.g., hydrochloride) improve solubility .

Physicochemical Properties and Stability

  • Hydrogen Bonding: highlights intermolecular N–H⋯N and C–H⋯F bonds stabilizing crystal packing. The main compound’s aminoethyl group likely participates in similar interactions .
  • LogP and Solubility : Fluorine substituents () increase lipophilicity, whereas hydrochloride salts (main compound, ) counterbalance this by improving aqueous solubility .

Commercial Availability

Compound Supplier Status CAS Number
This compound Discontinued (CymitQuimica); 2 suppliers () 1401426-02-5
AMTB () Available (Sigma–Aldrich) Not provided
N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide () Research-grade (synthesized) Not provided

Supply Chain Insights :

    Q & A

    Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

    • Methodological Answer : Discrepancies in NMR signals (e.g., unexpected splitting or shifts) are addressed by: (i) Re-measuring spectra in deuterated DMSO or CDCl3_3 to assess solvent effects. (ii) Using 2D NMR (COSY, HSQC) to assign overlapping proton environments, particularly for the aminoethyl side chain (δ 2.8–3.5 ppm). (iii) Cross-validating with X-ray crystallography for absolute configuration, as seen in related benzamide-thiazole derivatives where hydrogen bonding (N–H⋯N) stabilizes the crystal lattice .

    Q. How do substituents on the benzamide ring influence bioactivity, and what computational tools support SAR studies?

    • Methodological Answer : Electron-withdrawing groups (e.g., Cl, CF3_3) at the benzamide para-position enhance antiparasitic activity by increasing electrophilicity and target binding. Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict interactions with enzymes like trypanothione reductase. For example, a 4-Cl substituent improves hydrophobic contacts, reducing IC50_{50} by 40% compared to unsubstituted analogs .

    Retrosynthesis Analysis

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    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride
    Reactant of Route 2
    N-[5-(2-Aminoethyl)-1H-1,2,4-triazol-3-yl]benzamide hydrochloride

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